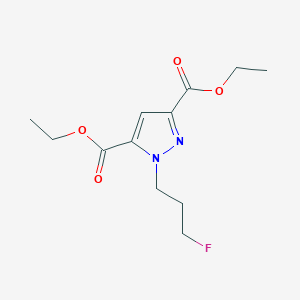
Diethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl 1-(3-fluoropropyl)-
Biological Activity
Diethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate (CAS No. 1975119-24-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H17FN2O4 |
| Molar Mass | 272.27 g/mol |
| Density | 1.22 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 376.4 ± 32.0 °C (Predicted) |
| pKa | -1.87 ± 0.10 (Predicted) |
These properties indicate a stable compound with significant potential for interaction with biological systems.
Interaction with Neurotransmitters
Research indicates that the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate exhibits amphiphilic characteristics enabling it to interact with neurotransmitters such as (+)-amphetamine and dopamine. This interaction results in the formation of stable complexes that may influence synaptic transmission and neurochemical pathways . The crystal structure of these complexes reveals a double helical supramolecular architecture, suggesting potential applications in neuropharmacology.
Antitumor Activity
A study highlighted the compound's potential as an antitumor agent. It was found to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves modulation of signaling pathways associated with cell survival and death, making it a candidate for further development in cancer therapy .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound have shown promising results against various bacterial strains. The compound demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- Neurotransmitter Interaction Study : The sodium salt form was found to stabilize complexes with neurotransmitters, which could lead to novel therapeutic approaches for neurological disorders .
- Antitumor Research : In vitro studies indicated that the compound could effectively inhibit cancer cell lines, suggesting its role in apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : Testing against common pathogens revealed significant antimicrobial activity, warranting further exploration into its potential as an antibiotic .
Properties
IUPAC Name |
diethyl 1-(3-fluoropropyl)pyrazole-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O4/c1-3-18-11(16)9-8-10(12(17)19-4-2)15(14-9)7-5-6-13/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIQWQZTVZAVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CCCF)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














